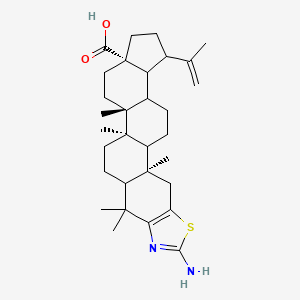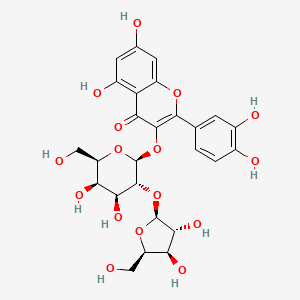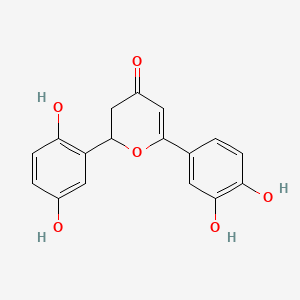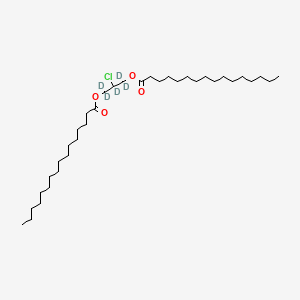
Anticancer agent 64
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 64 is a promising compound in the field of oncology due to its potent anticancer activity. It has shown significant efficacy in inducing apoptosis in cancer cells, making it a valuable candidate for further research and development in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 64 involves several steps, starting with the preparation of the core structure. The compound is typically synthesized through a series of organic reactions, including cyclization and functional group modifications. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure consistency and efficiency in large-scale production. Techniques such as continuous flow synthesis are often employed to achieve this .
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 64 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its anticancer properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced anticancer activity. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and inducing apoptosis .
Scientific Research Applications
Anticancer agent 64 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of anticancer agents. In biology, it is employed in cell culture studies to investigate its effects on cancer cell lines. In medicine, it is being explored as a potential therapeutic agent for various types of cancer. Additionally, it has industrial applications in the development of new anticancer drugs .
Mechanism of Action
The mechanism of action of Anticancer agent 64 involves the induction of apoptosis in cancer cells. It activates caspase 3 and 7, leading to the cleavage of PARP and subsequent cell death. The compound also causes mitochondrial depolarization, which further contributes to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Anticancer agent 64 include other anticancer agents such as vismodegib, sonidegib, and glasdegib. These compounds also target cancer cells through various mechanisms, including inhibition of specific signaling pathways .
Uniqueness: What sets this compound apart from these similar compounds is its unique mechanism of inducing apoptosis through mitochondrial depolarization. This distinct mode of action makes it a valuable addition to the arsenal of anticancer agents, offering a different approach to targeting cancer cells .
Properties
Molecular Formula |
C31H46N2O2S |
|---|---|
Molecular Weight |
510.8 g/mol |
IUPAC Name |
(2R,13R,14R,17S,20R)-6-amino-2,9,9,13,14-pentamethyl-20-prop-1-en-2-yl-5-thia-7-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-4(8),6-diene-17-carboxylic acid |
InChI |
InChI=1S/C31H46N2O2S/c1-17(2)18-10-13-31(25(34)35)15-14-29(6)19(23(18)31)8-9-22-28(5)16-20-24(33-26(32)36-20)27(3,4)21(28)11-12-30(22,29)7/h18-19,21-23H,1,8-16H2,2-7H3,(H2,32,33)(H,34,35)/t18-,19?,21?,22?,23?,28-,29+,30+,31-/m0/s1 |
InChI Key |
ODIHQYMUHPRVPR-WFCQAUAASA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2(C1C3CCC4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(CC6=C(C5(C)C)N=C(S6)N)C)C)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)N=C(S6)N)C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)
![4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12395006.png)

![[(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate](/img/structure/B12395011.png)
![N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395012.png)






